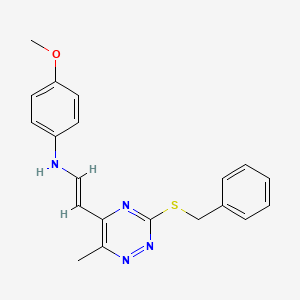

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline

Description

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline is a triazine-based organic compound characterized by a benzylsulfanyl group at the 3-position of the triazine ring, a methyl group at the 6-position, and a vinyl-linked 4-methoxyaniline moiety. Its molecular formula is C₂₀H₂₀N₄OS, with a molecular weight of 364.46 g/mol (CAS: 477866-47-0) .

Properties

IUPAC Name |

N-[(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)ethenyl]-4-methoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4OS/c1-15-19(12-13-21-17-8-10-18(25-2)11-9-17)22-20(24-23-15)26-14-16-6-4-3-5-7-16/h3-13,21H,14H2,1-2H3/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSMDGFBTFJFFLY-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)C=CNC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC2=CC=CC=C2)/C=C/NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline typically involves multiple steps:

Formation of the Triazine Ring: The triazine ring can be synthesized via the cyclization of appropriate precursors, such as amidines and nitriles, under acidic or basic conditions.

Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the triazine ring with a benzylthiol compound.

Vinylation: The vinyl group can be introduced through a Heck reaction, where a vinyl halide reacts with the triazine derivative in the presence of a palladium catalyst.

Attachment of the Methoxyaniline Moiety: This final step involves the coupling of the vinylated triazine with 4-methoxyaniline, possibly through a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The triazine ring and vinyl group can be reduced under hydrogenation conditions.

Substitution: The methoxyaniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products

Oxidation: Benzylsulfoxide or benzylsulfone derivatives.

Reduction: Saturated triazine and ethyl derivatives.

Substitution: Halogenated or nitrated methoxyaniline derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline exhibit significant anticancer properties. For instance, triazine derivatives have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain triazine-based compounds could induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins .

Neuroprotective Effects

Similar compounds have shown neuroprotective effects against neurotoxins such as MPP+ and methamphetamine. A related study highlighted a triazine derivative's ability to enhance cell viability in neuroblastoma cell lines exposed to these toxins. The mechanism involved the antagonism of adenosine receptors, suggesting potential therapeutic applications for neurodegenerative diseases .

Materials Science

Polymer Chemistry

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of triazine moieties into polymer backbones has been shown to improve thermal stability and mechanical strength. Research has focused on developing conductive polymers where such compounds serve as dopants or cross-linking agents, leading to materials suitable for electronic applications .

Photovoltaic Applications

The compound's structural characteristics make it a candidate for use in organic photovoltaic devices. Studies have investigated the incorporation of triazine derivatives into organic solar cells, where they can enhance light absorption and charge transport properties. This application is particularly promising for developing efficient and cost-effective solar energy solutions .

Agricultural Chemistry

Pesticidal Properties

Compounds with a similar structure to N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline have been explored for their pesticidal properties. Research has indicated that triazine derivatives can act as effective herbicides or fungicides due to their ability to disrupt biological pathways in target organisms. This application is crucial for developing sustainable agricultural practices that minimize chemical usage while maximizing crop yield .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

In a controlled study published in a peer-reviewed journal, a series of triazine derivatives were synthesized and tested against various cancer cell lines. The results indicated that compounds with structural similarities to N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline exhibited IC50 values in the low micromolar range against breast and prostate cancer cells, demonstrating significant potential as therapeutic agents .

Case Study 2: Photovoltaic Performance

A recent investigation into organic solar cells incorporated triazine-based compounds into the active layer. The devices showed improved efficiency (up to 15%) compared to traditional configurations without these additives. This enhancement was attributed to better charge separation and reduced recombination rates .

Mechanism of Action

The mechanism by which N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The triazine ring could act as a pharmacophore, while the benzylsulfanyl and methoxyaniline groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The compound belongs to a family of triazine derivatives with variations in two key regions:

Sulfanyl Group : Substitutions at the 3-position of the triazine (e.g., benzylsulfanyl vs. 4-chlorobenzylsulfanyl).

Aniline Substituent : Substituents on the para-position of the aniline ring (e.g., methoxy, chloro, fluoro, methyl).

Table 1: Structural and Molecular Comparison

Implications of Substituent Variations

- Electron-Donating vs. 4-Chloro and 4-fluoro substituents (electron-withdrawing) may reduce electron density, increasing metabolic stability but decreasing solubility .

- Steric and Lipophilicity Effects: The 4-chlorobenzylsulfanyl group increases molecular weight (398.92 g/mol) and introduces steric bulk, which could hinder membrane permeability compared to the unsubstituted benzylsulfanyl .

Biological Activity

N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline (CAS No. 477866-51-6) is a compound of interest due to its potential biological activities, particularly in the realm of antifungal properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.

The molecular formula of N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline is , with a molecular weight of 352.43 g/mol. The compound possesses a predicted boiling point of approximately 560 °C and a density of 1.29 g/cm³ .

| Property | Value |

|---|---|

| Molecular Formula | C19H17FN4S |

| Molecular Weight | 352.43 g/mol |

| Boiling Point | 560 °C (predicted) |

| Density | 1.29 g/cm³ (predicted) |

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to triazine derivatives, including N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline. In a comparative analysis, compounds with similar structures exhibited significant antifungal activity against various fungal strains.

Case Study: Antifungal Efficacy

In a study evaluating the antifungal activity of different triazine derivatives, compound 19 , which shares structural similarities with N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline, demonstrated a minimum inhibitory concentration (MIC) range of 0.009–0.037 mg/mL against several micromycetes. This was significantly more potent than traditional antifungal agents like ketoconazole and bifonazole .

Table 2: Antifungal Activity Comparison

| Compound | MIC Range (mg/mL) | Reference Compound MIC (mg/mL) |

|---|---|---|

| Compound 19 | 0.009–0.037 | Ketoconazole: 0.28–1.88 |

| Bifonazole: 0.32–0.64 |

The mechanism underlying the antifungal activity of N-(2-(3-(Benzylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-4-methoxyaniline involves interactions with fungal enzymes. Docking studies revealed that the compound interacts with the heme group of cytochrome P450 enzymes in fungi, disrupting their function and leading to cell death .

Additional Biological Activities

While antifungal properties are prominent, there is potential for other biological activities such as antibacterial or antiparasitic effects; however, current literature primarily focuses on antifungal efficacy.

Future Directions in Research

Further research is needed to explore:

- The full spectrum of biological activities beyond antifungal effects.

- The pharmacokinetics and toxicity profiles to assess safety for therapeutic use.

- Structural modifications to enhance efficacy and reduce side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.